trans,trans-Farnesyl bromide
CAS No.: 28290-41-7
VCID: VC20743611
Molecular Formula: C15H25Br
Molecular Weight: 285.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
trans,trans-Farnesyl bromide is a chemical compound that belongs to the class of organic compounds known as terpenes. It is characterized by its unique structure, which includes a farnesyl group and a bromine atom. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its potential applications. Synthesis of trans,trans-Farnesyl BromideThe synthesis of trans,trans-Farnesyl bromide can be achieved through several methods, including halogenation of farnesol or farnesene. Below is a commonly used synthetic route: Halogenation of Farnesol
Reaction MechanismThe mechanism involves the electrophilic addition of bromine to the double bond in farnesol, leading to the formation of trans,trans-Farnesyl bromide. Biological ActivityResearch has indicated that trans,trans-Farnesyl bromide exhibits various biological activities:
Use in Organic SynthesisTrans,trans-Farnesyl bromide serves as an important intermediate in organic synthesis:
Safety PrecautionsWhen handling trans,trans-Farnesyl bromide, it is essential to follow standard laboratory safety protocols:
Toxicity Information |
---|---|
CAS No. | 28290-41-7 |
Product Name | trans,trans-Farnesyl bromide |
Molecular Formula | C15H25Br |
Molecular Weight | 285.26 g/mol |
IUPAC Name | (2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene |
Standard InChI | InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ |
Standard InChIKey | FOFMBFMTJFSEEY-YFVJMOTDSA-N |
Isomeric SMILES | CC(=CCC/C(=C/CC/C(=C/CBr)/C)/C)C |
SMILES | CC(=CCCC(=CCCC(=CCBr)C)C)C |
Canonical SMILES | CC(=CCCC(=CCCC(=CCBr)C)C)C |
Synonyms | (2E,6E)-1-Bromo-3,7,11-trimethyl-2,6,10-dodecatriene; (2E,6E)-3,7,11-Trimethyl_x000B_dodeca-2,6,10-trienyl Bromide; (2E,6E)-Farnesyl Bromide; (E,E)-Farnesyl Bromide; all-trans-Farnesyl Bromide; trans,trans-Farnesyl Bromide; |
PubChem Compound | 5366048 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume